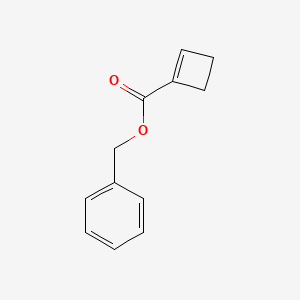

Benzyl cyclobut-1-enecarboxylate

Description

Significance of Cyclobutene (B1205218) Esters in Contemporary Organic Synthesis

Cyclobutene esters, including the benzyl (B1604629) derivative, are highly valued intermediates in organic synthesis. organic-chemistry.org The inherent ring strain of the cyclobutene core makes these molecules susceptible to a variety of ring-opening and rearrangement reactions, providing access to diverse and often complex molecular scaffolds. wikipedia.orgfiveable.me This reactivity, coupled with the synthetic versatility of the ester functional group, allows for a wide range of chemical transformations. numberanalytics.com

The ester moiety can be readily transformed into other functional groups, such as carboxylic acids, amides, or alcohols, or it can participate in reactions like the Claisen condensation. This dual functionality makes cyclobutene esters powerful building blocks for the synthesis of natural products, pharmaceuticals, and advanced materials. fiveable.menumberanalytics.com For instance, the controlled opening of the cyclobutene ring can lead to the formation of conjugated dienes, which are key components in Diels-Alder reactions for constructing six-membered rings. fiveable.me

Historical Context of Cyclobutene Chemistry and Ester Derivatization

The study of cyclobutane (B1203170) and its derivatives dates back to the early 20th century. Richard Willstätter and James Bruce first synthesized cyclobutane in 1907 by hydrogenating cyclobutene. wikipedia.org The parent compound, cyclobutene, was first prepared through the thermolysis of cyclobutyltrimethylammonium hydroxide. wikipedia.org Early methods for synthesizing cyclobutene were often complex and low-yielding. orgsyn.org

Over the decades, significant advancements in synthetic methodologies have made cyclobutene and its derivatives more accessible. organic-chemistry.org The development of transition metal-catalyzed reactions, such as [2+2] cycloadditions and ring-closing metathesis, has been particularly instrumental. organic-chemistry.org The derivatization of cyclobutenes into esters enhances their utility in synthesis. numberanalytics.com Esterification of cyclobutene carboxylic acids provides stable, yet reactive, handles for further molecular elaboration. acs.orgacs.org

Research Imperatives and Scholarly Focus for Benzyl Cyclobut-1-enecarboxylate

Current research on this compound and related compounds is driven by the need for efficient and stereoselective synthetic methods. The development of catalytic and enantioselective approaches to access chiral cyclobutene esters is a major focus, as these can serve as precursors to stereochemically complex molecules.

A key area of investigation involves the use of this compound in tandem reaction sequences, where multiple transformations occur in a single pot. This approach, often leveraging the controlled ring-opening of the cyclobutene, can rapidly generate molecular complexity from a relatively simple starting material. The benzyl group, in particular, can be readily removed under mild hydrogenolysis conditions, a feature that adds to the synthetic utility of this specific ester. nih.gov

Furthermore, the exploration of the reactivity of the cyclobutene double bond in reactions such as epoxidation, dihydroxylation, and cycloaddition continues to be an active area of research. These studies aim to expand the synthetic toolbox available to organic chemists for the manipulation of this strained ring system.

Data and Findings

The following table summarizes key properties and synthetic methodologies related to cyclobutene and its derivatives, providing context for the importance of this compound.

| Property/Method | Description | Reference |

| Molecular Formula of this compound | C12H12O2 | chemicalbook.com |

| Molecular Weight of this compound | 188.22 g/mol | chemicalbook.com |

| First Synthesis of Cyclobutane | Hydrogenation of cyclobutene by Willstätter and Bruce in 1907. | wikipedia.org |

| First Synthesis of Cyclobutene | Thermolysis of cyclobutyltrimethylammonium hydroxide. | wikipedia.org |

| Modern Synthesis of Cyclobutenes | Rh-catalyzed ring expansion of cyclopropyl (B3062369) N-tosylhydrazones; In(tfacac)3-TMSBr catalyzed [2+2] cycloaddition. | organic-chemistry.org |

| Key Reaction of Cyclobutenes | Thermal electrocyclic ring-opening to form 1,3-butadienes. wikipedia.orgfiveable.me | wikipedia.orgfiveable.me |

| Utility of Ester Group | Can be converted to other functional groups and used as a prodrug moiety. numberanalytics.com | numberanalytics.com |

| Synthesis via Dichlorocyclobutanones | Cycloaddition followed by reduction and fragmentation to yield cyclobutenes. nih.gov | nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H12O2 |

|---|---|

Molecular Weight |

188.22 g/mol |

IUPAC Name |

benzyl cyclobutene-1-carboxylate |

InChI |

InChI=1S/C12H12O2/c13-12(11-7-4-8-11)14-9-10-5-2-1-3-6-10/h1-3,5-7H,4,8-9H2 |

InChI Key |

AFAIUTSANZHWNO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=C1)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Benzyl Cyclobut 1 Enecarboxylate and Analogous Cyclobutene Esters

Direct Synthetic Routes to Cyclobut-1-enecarboxylates

Direct synthetic routes offer efficient pathways to cyclobut-1-enecarboxylates, often involving cycloaddition reactions or intramolecular cyclizations.

[2+2] Cycloaddition Strategies for Cyclobutene (B1205218) Ester Construction.nih.govelsevierpure.com

[2+2] cycloaddition reactions are a primary method for constructing the cyclobutene ring system. researchgate.net This strategy involves the reaction of two two-carbon components, typically an alkyne and an alkene, to form the four-membered ring. nih.gov These reactions can be promoted by various means, including Lewis acids and visible light.

Lewis acids, such as aluminum chloride (AlCl₃), can activate 2-propynoic esters (propiolic esters) towards [2+2] cycloaddition with simple alkenes. acs.org This method has been shown to be a preparatively useful route to cyclobutenecarboxylic esters, with reactions proceeding at room temperature over several hours or days. acs.org The cycloaddition of 2-propynoic esters to cyclic alkenes in the presence of AlCl₃ provides the corresponding cyclobutenecarboxylic esters. acs.orgacs.org For example, the reaction of methyl 2-propynoate with cyclopentene (B43876) yields methyl cis-bicyclo[3.2.0]hept-6-ene-6-carboxylate. acs.org

Table 1: Examples of Aluminum Chloride-Induced [2+2] Cycloadditions

| Alkene | Propiolic Ester | Product |

| Cyclopentene | Methyl 2-propynoate | Methyl cis-bicyclo[3.2.0]hept-6-ene-6-carboxylate acs.org |

| trans-Cyclooctene | Ethyl 2-propynoate | Ethyl cis-bicyclo[6.2.0]dec-9-ene-9-carboxylate acs.org |

This table showcases examples of cyclobutene esters synthesized via AlCl₃-induced [2+2] cycloaddition.

Visible-light-mediated [2+2] photocycloaddition has emerged as a green and sustainable method for synthesizing four-membered rings. nih.gov This approach avoids the use of high-energy and often hazardous UV light sources. morressier.com The reaction can proceed through an energy-transfer mechanism using a photosensitizer, allowing for the cycloaddition of various alkynes and alkenes under mild conditions. nih.govchinesechemsoc.org This method has been successfully applied to the intramolecular dearomative [2+2] cycloaddition of indole (B1671886) and pyrrole (B145914) derivatives with alkynes to produce cyclobutene-fused indolizidines. chinesechemsoc.org The development of these visible-light-mediated processes provides a mild and catalytic route for [2+2] cycloadditions using nonactivated alkynes. chinesechemsoc.org

Intramolecular Wittig Reactions in Cyclobutene Scaffold Formation

The Wittig reaction, a cornerstone of alkene synthesis, can also be adapted for the formation of cyclic structures. organic-chemistry.org An intramolecular Wittig reaction can be employed to construct a cyclobutene ring. This involves a phosphorane that contains both the ylide functionality and the carbonyl group within the same molecule. The reaction of α,α′-dioxocycloalkylidenetributylphosphoranes can lead to the transient formation of highly reactive cycloalkyn-2-ones, which can then be trapped to form more complex polycyclic systems. rsc.org While not a direct synthesis of simple cyclobutene esters, this methodology highlights the versatility of the Wittig reaction in constructing strained ring systems.

Transition Metal-Catalyzed Syntheses of Functionalized Cyclobutene Esters.acs.orgnih.gov

Transition metal catalysis offers a powerful and versatile approach to the synthesis of functionalized cyclobutene esters. nih.govresearchgate.net Catalysts based on metals like nickel, cobalt, and rhodium have been developed to promote various types of cyclobutene-forming reactions. nih.govorganic-chemistry.org These methods often exhibit high selectivity and functional group tolerance.

A notable example of transition metal catalysis is the nickel-catalyzed reductive dimerization of bromocyclobutenes. nih.govnih.gov This method produces unique cyclobutene dimers in a stereoconvergent manner, where different stereoisomers of the starting material converge to a limited number of product diastereomers. nih.govfigshare.com The reaction proceeds in good yields with broad functional group tolerance and is particularly effective for cyclobutenes bearing ester and thioester moieties. nih.gov The presence of a carbonyl group in the starting material appears to play a crucial role in dictating the diastereoselectivity of the dimerization. nih.govfigshare.com The proposed mechanism involves the reduction of a Ni(II) species to Ni(0), followed by oxidative addition of the bromocyclobutene to form an allylnickel(II) complex. nih.gov

Table 2: Examples of Ni-Catalyzed Dimerization of Bromocyclobutene Esters

| Starting Bromocyclobutene Ester Derivative | Product Diastereomers |

| Benzyl (B1604629) ester with electron-rich substituent | Dimerized product in good yield nih.gov |

| Benzyl ester with electron-deficient substituent | Dimerized product in good yield nih.gov |

| Sterically hindered benzyl ester | Dimerized product in good yield nih.gov |

| Alkyl cyclobutene esters | Dimerized products in good yields nih.gov |

This table illustrates the versatility of the Ni-catalyzed reductive dimerization for various cyclobutene ester substrates.

Rh-Catalyzed Enantioselective Carbometallation Approaches

The enantioselective synthesis of substituted cyclobutenes, a key structural motif in various bioactive molecules, has been significantly advanced through the use of rhodium catalysis. A notable strategy involves the asymmetric arylation of cyclobutenone ketals, which proceeds via an enantioselective carbometallation step. This transformation serves as a powerful tool for creating chiral cyclobutane (B1203170) structures that can be further elaborated.

In a representative transformation, a cyclobutenone ketal undergoes a rhodium-catalyzed reaction with an arylboronic acid. The mechanism is initiated by the transmetalation of the rhodium(I)-hydroxide complex with the boronic acid. The resulting aryl-rhodium species then undergoes carbometallation with the cyclobutene derivative. This key step establishes the stereochemistry of the product. Subsequent β-hydroxy elimination opens the ketal ring, and hydrolysis regenerates the catalyst while affording the enantioenriched enol ether product. The steric environment of the ligand is crucial in controlling the regioselectivity of the carbometallation.

Research has demonstrated that this methodology is applicable to a range of aryl- and vinylboronic acids, affording the corresponding chiral enol ethers in good to excellent yields and with high levels of enantioselectivity. The choice of the chiral ligand is critical for achieving high enantiomeric excess (ee). For instance, specific chiral diene ligands have been shown to be highly effective. The synthetic utility of these products is enhanced by their potential for various post-functionalization reactions, providing access to more complex cyclobutane-containing molecules.

Table 1: Rh-Catalyzed Asymmetric Arylation of a Cyclobutenone Ketal

| Entry | Arylboronic Acid | Ligand | Yield (%) | ee (%) |

| 1 | Phenylboronic acid | Ligand A | 95 | 98 |

| 2 | 4-Methoxyphenylboronic acid | Ligand A | 92 | 97 |

| 3 | 3-Chlorophenylboronic acid | Ligand A | 88 | 96 |

| 4 | 2-Naphthylboronic acid | Ligand B | 90 | 95 |

| 5 | Vinylboronic acid pinacol (B44631) ester | Ligand A | 75 | 92 |

This table presents a selection of representative results and is not exhaustive.

Precursor-Based Synthesis and Targeted Derivatization Pathways

The synthesis of complex molecules often relies on the strategic use of versatile precursors that can be elaborated into a variety of target structures. Cyclobutene esters, particularly diesters, and cyclobutene-1-carboxylic acid have emerged as valuable building blocks in this regard.

Utilizing Cyclobutene Diester Precursors in Complex Molecule Synthesis

Cyclobutene diesters are effective precursors for the synthesis of complex natural products, such as the alkyl citrate (B86180) family. These fungal metabolites feature a highly oxidized citric acid core, and their synthesis presents challenges in controlling stereochemistry and oxidation states. The cyclobutene diester approach provides an efficient and stereoselective route to these intricate structures.

The strategy involves the reaction of a ketene (B1206846) silyl (B83357) acetal (B89532) with an acetylene (B1199291) dicarboxylate to form a cyclobutene diester. This intermediate can then undergo a cascade reaction, such as an acid-mediated acetal cleavage followed by an oxa-Michael addition and methanolysis, to furnish a triester core with the desired stereochemistry. publish.csiro.au This method avoids unnecessary oxidative adjustments and allows for the efficient construction of the densely functionalized core of the target natural products. publish.csiro.au The versatility of this approach has been demonstrated in the total synthesis of several alkyl citrates. publish.csiro.au

Derivatization of Cyclobutene-1-carboxylic Acid

Cyclobutene-1-carboxylic acid is a versatile substrate for further chemical transformations, enabling the synthesis of a diverse range of cyclobutane derivatives.

A highly efficient, one-pot, double derivatization of cyclobutene-1-carboxylic acid has been developed, which proceeds via a tandem amidation/aza-Michael addition. researchgate.net This protocol allows for the stereoselective synthesis of novel β-N-heterocyclic cyclobutane carboximides. researchgate.net

The reaction is initiated by the coupling of cyclobutene-1-carboxylic acid with a benzoxazolone, facilitated by a carbodiimide (B86325) coupling agent, to form an activated amide intermediate. Subsequently, a second equivalent of the N-heterocycle acts as a nucleophile in an aza-Michael addition to the electron-deficient double bond of the cyclobutene ring. researchgate.net This tandem process occurs under mild, base-catalyzed conditions and results in the formation of the trans-diastereomer of the β-N-heterocyclic cyclobutane carboximide with high selectivity. researchgate.net The resulting carboximide products can be further derivatized by reaction with various nucleophiles, providing access to a wide array of trans-β-N-heterocyclic cyclobutanecarboxylic acid derivatives, including peptidomimetic structures. researchgate.net

Table 2: Tandem Amidation/Aza-Michael Addition of Cyclobutene-1-carboxylic Acid

| Entry | N-Heterocycle | Coupling Agent | Base | Yield (%) | Diastereomeric Ratio (trans:cis) |

| 1 | Benzoxazol-2(3H)-one | DIC | DBU | 85 | >95:5 |

| 2 | 5-Chlorobenzoxazol-2(3H)-one | EDC | DIPEA | 82 | >95:5 |

| 3 | Benzothiazol-2(3H)-one | DIC | DBU | 78 | >95:5 |

DIC = N,N'-Diisopropylcarbodiimide, EDC = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene, DIPEA = N,N-Diisopropylethylamine.

Exploration of Green Chemistry and Sustainable Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes, with a focus on reducing environmental impact and improving resource efficiency. In the context of cyclobutene ester synthesis, several strategies align with these principles.

One approach involves the use of earth-abundant and less toxic metal catalysts. For example, cobalt-catalyzed [2+2] cycloadditions of alkynes and alkenes have been developed as a more sustainable alternative to methods relying on precious metals. nih.gov These reactions can proceed with high efficiency and enantioselectivity, offering a greener pathway to cyclobutene derivatives. nih.gov

Another sustainable technique is the use of microwave irradiation to accelerate reactions. Microwave-assisted ruthenium-catalyzed [2+2] cycloadditions have been shown to dramatically reduce reaction times for the synthesis of cyclobutene diesters, often from hours to minutes, while maintaining excellent yields. This leads to significant energy savings and increased throughput.

Furthermore, the development of atom-economical reactions, such as cycloadditions and tandem processes, is a cornerstone of green chemistry. The tandem amidation/aza-Michael addition described previously is an excellent example, as it constructs a complex molecule in a single pot from simple precursors, minimizing waste and purification steps. researchgate.net The pursuit of solvent-free reaction conditions or the use of environmentally benign solvents like water or ethanol (B145695) are also key areas of investigation for the sustainable synthesis of cyclobutene compounds.

Reactivity and Mechanistic Investigations of Benzyl Cyclobut 1 Enecarboxylate Derivatives

Electrocyclic Transformations of Cyclobutene (B1205218) Esters

Electrocyclic reactions represent a fundamental class of pericyclic reactions where a conjugated π-system undergoes cyclization or ring-opening. In the context of cyclobutene esters, these transformations are particularly significant as they provide pathways to relieve ring strain and form new, more stable structures. These reactions can be initiated either photochemically or thermally, with each method exhibiting distinct stereochemical outcomes.

The photochemical behavior of cyclobutenes, including esters like benzyl (B1604629) cyclobut-1-enecarboxylate, is a classic example of a pericyclic reaction. masterorganicchemistry.comnih.gov Irradiation with ultraviolet (UV) light can induce the ring-opening of the cyclobutene to a corresponding 1,3-butadiene (B125203) derivative. This process is often reversible, with the butadiene also being able to undergo photochemical ring-closure to reform the cyclobutene. masterorganicchemistry.com The direction of the equilibrium and the efficiency of the reaction are influenced by the specific substitution pattern and the wavelength of light used.

These transformations are governed by the Woodward-Hoffmann rules, which predict the stereochemical course of pericyclic reactions based on the symmetry of the molecular orbitals involved. pitt.edu For a 4π-electron system like cyclobutene, photochemical excitation leads to a different set of symmetry-allowed pathways compared to thermal activation. masterorganicchemistry.comimperial.ac.uk

The photolysis of cyclobutene esters is characterized by its high degree of stereospecificity. According to the Woodward-Hoffmann rules, the photochemical ring-opening of a 4π-electron system proceeds in a disrotatory fashion. masterorganicchemistry.com This means that the substituents at the termini of the breaking sigma bond rotate in opposite directions (one clockwise, one counterclockwise).

This stereochemical outcome is a direct consequence of the symmetry of the highest occupied molecular orbital (HOMO) in the photochemically excited state. masterorganicchemistry.com Upon absorption of a photon, an electron is promoted from the HOMO to the lowest unoccupied molecular orbital (LUMO). The resulting excited state has a different orbital symmetry than the ground state, which dictates the disrotatory pathway to maintain bonding interactions throughout the reaction. This is in stark contrast to the thermal ring-opening, which follows a conrotatory path. utexas.edu

The preference for a specific disrotatory mode (i.e., which groups rotate inwards versus outwards) can be influenced by steric and electronic factors of the substituents on the cyclobutene ring, a phenomenon known as torquoselectivity. nih.gov For instance, bulky substituents may disfavor inward rotation due to steric hindrance.

The efficiency and outcome of the photochemical ring-opening of cyclobutene esters are sensitive to both the nature of the substituents on the ring and the energy of the incident light. Substituents can influence the absorption properties of the molecule, the stability of the excited state, and the relative energies of the ground and excited state potential energy surfaces.

For example, electron-withdrawing groups, such as the carboxylate functionality in benzyl cyclobut-1-enecarboxylate, can affect the electronic structure of the π-system and potentially alter the quantum yield of the photoreaction. The position and nature of substituents can also influence the torquoselectivity of the disrotatory ring-opening.

The excitation wavelength is another critical parameter. Different electronic transitions can be accessed by varying the wavelength of the incident light, potentially leading to different reactive states with distinct photochemical behaviors. nih.gov The quantum yield of the ring-opening process, which is the fraction of absorbed photons that lead to product formation, can be wavelength-dependent. In some cases, irradiation at a specific wavelength may favor ring-opening, while another wavelength might promote the reverse cycloreversion reaction.

Table 1: Photochemical Ring-Opening of Substituted Cyclobutenes

| Reactant | Conditions | Major Product(s) | Stereochemistry |

|---|---|---|---|

| cis-3,4-Dimethylcyclobutene | Photochemical (UV light) | (E,E)-2,4-Hexadiene | Disrotatory |

| trans-3,4-Dimethylcyclobutene | Photochemical (UV light) | (E,Z)-2,4-Hexadiene | Disrotatory |

This table illustrates the disrotatory nature of photochemical cyclobutene ring-opening, as predicted by the Woodward-Hoffmann rules.

In contrast to photochemical activation, heating cyclobutene esters can also induce electrocyclic ring-opening to form 1,3-butadiene derivatives. utexas.edu This thermal process is also highly stereospecific, but follows a different mechanistic pathway as dictated by the Woodward-Hoffmann rules for ground-state reactions. pitt.edu

For a 4π-electron system, the thermal electrocyclic reaction proceeds in a conrotatory manner. utexas.edu This means that the substituents at the breaking sigma bond rotate in the same direction (both clockwise or both counterclockwise). This stereochemical outcome is dictated by the symmetry of the ground-state HOMO of the cyclobutene, which must transform into the HOMO of the butadiene product while maintaining bonding overlap. pitt.edu

The thermal ring-opening of cyclobutenes is often an energetically favorable process due to the release of significant ring strain (approximately 32.5 kcal/mol for the parent cyclobutene). pitt.edu However, the reverse reaction, the thermal cyclization of a 1,3-butadiene to a cyclobutene, is generally thermodynamically disfavored unless specific structural features promote the formation of the four-membered ring. imperial.ac.uk

Table 2: Thermal Ring-Opening of Substituted Cyclobutenes

| Reactant | Conditions | Major Product(s) | Stereochemistry |

|---|---|---|---|

| cis-3,4-Dimethylcyclobutene | Thermal (Heat) | (E,Z)-2,4-Hexadiene | Conrotatory |

| trans-3,4-Dimethylcyclobutene | Thermal (Heat) | (E,E)-2,4-Hexadiene | Conrotatory |

This table demonstrates the conrotatory nature of thermal cyclobutene ring-opening, a key prediction of the Woodward-Hoffmann rules.

Photochemical Ring Opening and Cycloreversion Processes

Organometallic Reactions Involving Cyclobutene Ester Functionality

The unique structural and electronic properties of cyclobutene esters make them valuable substrates in organometallic chemistry. Transition metal catalysts, particularly palladium, can engage with the strained ring and the ester group to facilitate a variety of transformations that are not accessible through traditional thermal or photochemical methods.

Palladium catalysts have been shown to be effective in promoting the ring-opening of cyclobutene derivatives. nih.gov These reactions often proceed through the formation of a palladium-carbene intermediate, which can then undergo further transformations. For instance, in the presence of suitable coupling partners, palladium-catalyzed ring-opening can be coupled with cross-coupling reactions to generate a diverse array of products. nih.govorganic-chemistry.org

One common pathway involves the oxidative addition of a palladium(0) species to the strained C-C sigma bond of the cyclobutene ring. The resulting palladacyclopentane intermediate can then undergo various reactions, such as β-hydride elimination or reductive elimination, to afford different products. The presence of the ester group in this compound can influence the regioselectivity of the initial oxidative addition and the subsequent steps of the catalytic cycle.

Furthermore, the alkenyl carboxylate moiety itself can participate in palladium-catalyzed cross-coupling reactions. nih.gov While challenging, methods are being developed to activate the C-O bond of alkenyl esters for cross-coupling with organoboron reagents (Suzuki-Miyaura coupling) and other organometallic partners. nih.gov These reactions can proceed through different mechanistic manifolds, including a Pd(0)/Pd(II) cycle involving oxidative addition of the C-O bond, or a pathway involving carbopalladation of the alkene followed by β-carboxyl elimination. nih.gov The development of these methods provides a powerful tool for the functionalization of cyclobutene esters and the synthesis of complex molecular architectures.

Reactivity with Grignard Reagents and Related Organometallics

The reaction of this compound with Grignard reagents and other organometallics is a key transformation. These strong nucleophiles readily attack the electrophilic carbonyl carbon of the ester. This reaction typically proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.comlibretexts.orgyoutube.comkhanacademy.org The initial addition of the organometallic reagent to the carbonyl group forms a tetrahedral intermediate. Subsequently, the benzyloxy group is eliminated, leading to the formation of a ketone.

However, the high reactivity of Grignard reagents can lead to a second addition to the newly formed ketone, resulting in a tertiary alcohol after an acidic workup. libretexts.org The specific outcome of the reaction—whether it stops at the ketone or proceeds to the alcohol—can often be controlled by factors such as the stoichiometry of the Grignard reagent, the reaction temperature, and the nature of the specific organometallic compound used. For instance, less reactive organometallics like organocuprates (Gilman reagents) are known to be more selective for the formation of ketones from esters, minimizing the over-addition product. youtube.com

Research has shown that the secondary benzylic Grignard reagent derived from 1-phenylethyl chloride exhibits specific reactivity patterns with aldehydes and ketones, providing evidence for rearrangement mechanisms in benzyl Grignard reactions. documentsdelivered.com Furthermore, copper(I) salts have been found to promote the 1,6-addition of benzyl Grignard reagents to dienones. rsc.org

The general reaction of a Grignard reagent with an ester can be summarized as follows:

First Addition (Nucleophilic Acyl Substitution):

R-MgX + R'-COOBn → R-C(=O)-R' + BnO-MgX

Second Addition (Nucleophilic Addition to Ketone):

R-MgX + R-C(=O)-R' → R₂R'C-OMgX

Protonation (Workup):

R₂R'C-OMgX + H₃O⁺ → R₂R'C-OH + Mg²⁺ + X⁻ + H₂O

Table 1: Reactivity of this compound with Organometallic Reagents

| Organometallic Reagent | Expected Major Product(s) | Reaction Type |

| Grignard Reagent (e.g., CH₃MgBr) | Tertiary Alcohol | Nucleophilic Acyl Substitution followed by Nucleophilic Addition |

| Organocuprate (e.g., (CH₃)₂CuLi) | Ketone | Nucleophilic Acyl Substitution |

| Organolithium (e.g., CH₃Li) | Tertiary Alcohol | Nucleophilic Acyl Substitution followed by Nucleophilic Addition |

Enantioselective Carbometallation of Cyclobutenes

While specific research on the enantioselective carbometallation of this compound is not extensively detailed in the provided search results, the broader field of enantioselective carbometallation of cyclobutenes offers valuable insights. This class of reactions involves the addition of an organometallic reagent across the carbon-carbon double bond of the cyclobutene ring, creating at least one new stereocenter. The development of chiral ligands and catalysts is crucial for achieving high enantioselectivity in these transformations.

The general principle involves the coordination of a chiral catalyst to the organometallic reagent and the cyclobutene substrate, thereby creating a chiral environment that directs the nucleophilic attack of the organic group from one face of the double bond over the other. This leads to the preferential formation of one enantiomer of the product.

Nucleophilic Acyl Substitution Reactions at the Ester Moiety

The ester group in this compound is a primary site for nucleophilic acyl substitution reactions. masterorganicchemistry.comlibretexts.orgyoutube.commsu.edu In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgyoutube.comkhanacademy.org The subsequent departure of the benzyloxy group as a leaving group results in the formation of a new carbonyl compound. masterorganicchemistry.comlibretexts.org

The efficiency of these reactions is influenced by the nature of the nucleophile and the reaction conditions. Strong nucleophiles, such as hydroxides (saponification), alkoxides (transesterification), and amines (aminolysis), readily react with the ester. Acid or base catalysis can often be employed to enhance the reaction rate. For instance, in Fischer esterification, an acid catalyst is used for the reaction of a carboxylic acid with an alcohol to form an ester. msu.edu

Table 2: Examples of Nucleophilic Acyl Substitution Reactions

| Nucleophile | Product Type | Reaction Name |

| Hydroxide (e.g., NaOH) | Carboxylate Salt | Saponification |

| Alkoxide (e.g., CH₃O⁻) | New Ester | Transesterification |

| Ammonia (NH₃) or Primary/Secondary Amine | Amide | Aminolysis |

Radical Chemistry and Benzylic Functionalization Pathways

The benzylic position of this compound is susceptible to radical-mediated functionalization. The C-H bonds at the benzylic position are relatively weak and can be abstracted by radical initiators to form a resonance-stabilized benzylic radical. This intermediate can then undergo a variety of transformations.

Recent advancements have highlighted methods for benzylic C-H bond functionalization through photoredox catalysis. nih.gov For example, a visible-light-mediated approach allows for the carboxylation of benzylic C-H bonds with CO₂. nih.govuni-regensburg.de This process involves the generation of a benzylic radical, which is then reduced to a carbanion that reacts with carbon dioxide. nih.govuni-regensburg.de Another strategy employs photochemically generated mesyloxy radicals for benzylic C-H bond cleavage via a hydrogen atom transfer (HAT) mechanism, leading to the formation of benzylic alcohols after subsequent steps. rsc.org

Electrochemical methods also provide a pathway for benzylic functionalization. Anodic oxidation can generate benzylic cations from unfunctionalized benzylic C(sp³)–H bonds, which can then be trapped by nucleophiles like carboxylic acids to form benzylic esters. nih.gov Additionally, the reaction of triethylsilane with potassium tert-butoxide can generate triethylsilyl radicals, which have been shown to induce radical rearrangements in compounds containing o-tolyl groups through benzylic hydrogen atom abstraction. researchgate.net

Intramolecular Rearrangements and Cascade Reactions

The unique structure of this compound and its derivatives can facilitate intramolecular rearrangements and cascade reactions. While specific examples for this exact molecule are not prevalent in the initial search, related systems demonstrate the potential for such transformations. For instance, radical-induced cyclizations can lead to complex molecular architectures. A benzylic radical, once formed, can potentially add to the double bond of the cyclobutene ring in an intramolecular fashion, leading to a bicyclic system.

Furthermore, cascade reactions, where a single reaction event triggers a series of subsequent transformations, are a plausible pathway for the elaboration of the cyclobutene core. For example, the product of an initial nucleophilic addition could undergo a subsequent ring-opening or rearrangement, driven by the release of ring strain in the four-membered ring. Biocatalytic cascade reactions have also been developed for the synthesis of benzyl alcohol and its analogs from L-phenylalanine, showcasing the potential for multi-step enzymatic transformations in a single pot. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of Benzyl Cyclobut 1 Enecarboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

Elucidation of Molecular Structure via ¹H and ¹³C NMR

The ¹H NMR spectrum of Benzyl (B1604629) cyclobut-1-enecarboxylate is expected to exhibit distinct signals corresponding to the protons of the benzyl and cyclobutene (B1205218) moieties. The aromatic protons of the benzyl group typically appear in the downfield region, around 7.3-7.4 ppm, as a multiplet. The methylene protons (-CH₂-) of the benzyl group are expected to show a singlet at approximately 5.1-5.2 ppm. The vinylic proton on the cyclobutene ring is anticipated to resonate as a multiplet around 6.0-6.2 ppm. The allylic and aliphatic protons of the cyclobutene ring would appear further upfield, likely in the range of 2.4-2.8 ppm.

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 165-175 ppm. The carbons of the aromatic ring will show signals between 127 and 136 ppm. The methylene carbon of the benzyl group is predicted to be around 66 ppm. The olefinic carbons of the cyclobutene ring are expected at approximately 130-140 ppm, while the aliphatic carbons of the ring should appear in the upfield region, around 25-35 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzyl cyclobut-1-enecarboxylate

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic C-H | 7.3-7.4 (m) | 127.0-129.0 |

| Aromatic C (quaternary) | - | ~136.0 |

| Benzyl -CH₂- | 5.1-5.2 (s) | ~66.0 |

| Vinylic =C-H | 6.0-6.2 (m) | 130.0-140.0 |

| Vinylic C (quaternary) | - | 130.0-140.0 |

| Allylic -CH₂- | 2.4-2.8 (m) | 25.0-35.0 |

| Aliphatic -CH₂- | 2.4-2.8 (m) | 25.0-35.0 |

Data are predicted based on typical values for similar functional groups and structural motifs. s = singlet, m = multiplet.

Application of Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR for Conformational Analysis)

To unambiguously assign all proton and carbon signals, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. A COSY spectrum would reveal the coupling relationships between adjacent protons within the cyclobutene ring. HSQC would correlate directly bonded proton and carbon atoms, while HMBC would show correlations between protons and carbons that are two or three bonds apart, which is particularly useful for identifying the connectivity across the ester linkage and within the ring system.

Solid-state NMR could provide valuable insights into the conformational and packing characteristics of this compound in the solid phase. By analyzing the chemical shift anisotropy and dipolar couplings, it would be possible to determine the molecular conformation and intermolecular interactions within the crystal lattice.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

Functional Group Identification and Vibrational Mode Analysis

The IR spectrum of this compound is expected to show a strong absorption band for the C=O stretching of the ester group in the region of 1710-1735 cm⁻¹. The C=C stretching vibration of the cyclobutene ring would likely appear around 1640-1660 cm⁻¹. The aromatic C=C stretching vibrations of the benzyl group are expected in the 1450-1600 cm⁻¹ region. The C-O stretching of the ester will likely produce a strong band between 1150 and 1250 cm⁻¹. The =C-H stretching of the aromatic ring and the cyclobutene ring are anticipated above 3000 cm⁻¹, while the aliphatic C-H stretching will be observed just below 3000 cm⁻¹.

The Raman spectrum would complement the IR data. The C=C stretching of the cyclobutene and the aromatic ring are expected to show strong Raman signals. The symmetric breathing mode of the benzene (B151609) ring, typically around 1000 cm⁻¹, should also be a prominent feature.

Table 2: Predicted IR and Raman Active Vibrational Modes for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic/Vinylic C-H stretch | 3030-3100 | 3030-3100 | Medium |

| Aliphatic C-H stretch | 2850-2960 | 2850-2960 | Medium |

| C=O stretch (ester) | 1710-1735 | 1710-1735 | Strong (IR), Weak (Raman) |

| C=C stretch (cyclobutene) | 1640-1660 | 1640-1660 | Medium (IR), Strong (Raman) |

| Aromatic C=C stretch | 1450-1600 | 1450-1600 | Medium-Strong |

Data are predicted based on characteristic group frequencies.

High-Pressure Raman Studies on Cyclobutane (B1203170) Esters

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The electron ionization (EI) mass spectrum of this compound (C₁₂H₁₂O₂) would be expected to show a molecular ion peak [M]⁺ at m/z = 188.

A characteristic fragmentation pattern for benzyl esters is the cleavage of the benzylic C-O bond. This would lead to the formation of a stable benzyl cation (C₇H₇⁺), which often rearranges to the highly stable tropylium ion, resulting in a prominent peak at m/z = 91. Another likely fragmentation would be the loss of the benzyl group to give the cyclobut-1-enecarboxylate acylium ion at m/z = 97. Further fragmentation of the cyclobutene ring could also occur.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion | Formula |

|---|---|---|

| 188 | Molecular Ion | [C₁₂H₁₂O₂]⁺ |

| 91 | Tropylium Ion | [C₇H₇]⁺ |

| 97 | Cyclobut-1-enecarboxylate acylium ion | [C₅H₅O]⁺ |

Fragmentation patterns are predicted based on the general behavior of benzyl esters in mass spectrometry.

X-ray Crystallography for Definitive Absolute and Relative Configuration Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique would provide an unambiguous determination of both the relative and absolute configuration of stereocenters within this compound, should it possess any chiral centers. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The scattered X-rays create a unique pattern of spots that, when analyzed, reveals the electron density distribution within the crystal, and thus the exact position of each atom.

For this compound, a successful crystallographic analysis would yield a detailed structural model, including bond lengths, bond angles, and torsion angles. This data would definitively establish the geometry of the cyclobutene ring and the orientation of the benzyl carboxylate substituent. In cases of enantiomerically pure samples, specialized techniques in X-ray crystallography, such as the use of anomalous dispersion, can be employed to determine the absolute configuration of chiral centers without the need for a previously known stereocenter.

While a crystal structure for this compound is not currently published, the Cambridge Structural Database (CSD) contains a wealth of data on related cyclobutene derivatives. Analysis of these structures reveals trends in bond lengths and angles that would be expected for the title compound. For instance, the endocyclic C=C bond in substituted cyclobutenes typically ranges from 1.33 to 1.35 Å, while the adjacent C-C single bonds are in the range of 1.50 to 1.54 Å. The geometry of the ester linkage would also be clearly defined, providing information on its conformation relative to the four-membered ring.

Table 1: Representative Crystallographic Data for a Hypothetical Crystal of this compound

| Parameter | Value (Hypothetical) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.25 |

| b (Å) | 8.50 |

| c (Å) | 12.10 |

| β (°) | 105.5 |

| Volume (ų) | 1015.2 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.25 |

| R-factor (%) | < 5 |

This table presents hypothetical data that would be expected from a single-crystal X-ray diffraction experiment on this compound.

Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure Insights

Electronic absorption (UV-Vis) and fluorescence spectroscopy are fundamental techniques used to probe the electronic structure and photophysical properties of molecules. These methods provide information about the electronic transitions that occur when a molecule absorbs and subsequently emits light.

The UV-Vis absorption spectrum of this compound is expected to be dominated by the electronic transitions of the benzyl and cyclobutene-carboxylate chromophores. The benzyl group typically exhibits characteristic absorption bands in the ultraviolet region. These arise from π → π* transitions within the aromatic ring. The exact position and intensity of these bands can be influenced by the substitution pattern and the solvent environment.

The cyclobut-1-enecarboxylate moiety will also contribute to the absorption spectrum. The C=C double bond within the strained four-membered ring and the conjugated carbonyl group of the ester create a system capable of n → π* and π → π* transitions. The conjugation between the double bond and the carbonyl group is expected to shift the absorption to longer wavelengths (a bathochromic shift) compared to isolated chromophores.

Fluorescence spectroscopy provides insights into the emissive properties of a molecule after it has been excited by absorbing light. Upon excitation to a higher electronic state, the molecule can relax back to the ground state by emitting a photon. The resulting fluorescence spectrum is typically a mirror image of the lowest energy absorption band. The fluorescence quantum yield (the ratio of emitted photons to absorbed photons) and the fluorescence lifetime are key parameters that characterize the efficiency and dynamics of the emission process.

For this compound, the fluorescence properties would be highly dependent on the interplay between the benzyl and the cyclobutene-carboxylate moieties. The possibility of energy transfer between these two parts of the molecule could lead to interesting photophysical behavior.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted λmax (nm) | Associated Electronic Transition |

| Electronic Absorption (UV-Vis) | ~260 | π → π* (Benzene Ring) |

| ~220 | π → π* (C=C-C=O) | |

| ~300 | n → π* (C=O) | |

| Fluorescence Emission | > 300 | - |

This table presents predicted absorption maxima based on the chromophores present in this compound. The exact values would need to be determined experimentally.

Computational Chemistry and Theoretical Analysis of Benzyl Cyclobut 1 Enecarboxylate Systems

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a powerful and versatile tool for the computational study of organic molecules like benzyl (B1604629) cyclobut-1-enecarboxylate. Its balance of computational cost and accuracy makes it ideal for exploring various aspects of the molecule's chemical nature.

DFT calculations are instrumental in elucidating the mechanisms of reactions involving benzyl cyclobut-1-enecarboxylate. One of the primary reactions of interest for cyclobutene (B1205218) derivatives is the thermal ring-opening to form a substituted butadiene. For this compound, this would involve the cleavage of the C3-C4 bond of the cyclobutene ring to yield benzyl (E/Z)-2-vinylidenecyclopropane-1-carboxylate.

Theoretical studies on similar cyclobutene systems have shown that this ring-opening reaction proceeds via a conrotatory mechanism, as predicted by the Woodward-Hoffmann rules. iaea.orguregina.ca DFT calculations can map out the potential energy surface for this transformation, identifying the stereochemical pathway and any potential intermediates or side reactions. For instance, in the presence of a catalyst, alternative pathways may become accessible. DFT studies on related systems have explored the role of catalysts in influencing the reaction mechanism and stereoselectivity of cyclobutane (B1203170) rearrangements. researchgate.netacs.orgresearchgate.net

A hypothetical reaction pathway for the thermal ring-opening of this compound could be computationally modeled to determine the feasibility and stereochemical outcome of the reaction.

A critical aspect of understanding a chemical reaction is the characterization of its transition state (TS). DFT calculations allow for the precise location and characterization of the transition state geometry for reactions such as the ring-opening of this compound. The transition state for the conrotatory ring-opening of cyclobutene is a key structure that determines the activation energy of the reaction. nih.govacs.org

Table 1: Hypothetical Reaction Energetics for the Thermal Ring-Opening of this compound (calculated at the B3LYP/6-31G level of theory)*

| Parameter | Value (kcal/mol) |

| Activation Energy (ΔE‡) | 35.2 |

| Reaction Energy (ΔE_rxn) | -15.8 |

Note: These are hypothetical values based on typical energies for cyclobutene ring-opening reactions and are for illustrative purposes.

DFT calculations provide a wealth of information about the electronic structure of this compound, which is key to understanding its reactivity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy and distribution of these orbitals indicate the molecule's nucleophilic and electrophilic character, respectively. For this compound, the HOMO is expected to be localized on the cyclobutene double bond, making it susceptible to electrophilic attack. The LUMO would likely be associated with the ester carbonyl group and the benzene (B151609) ring, indicating sites for nucleophilic attack.

Molecular Electrostatic Potential (MESP): The MESP is a powerful descriptor that visualizes the charge distribution on the surface of a molecule, indicating regions of positive and negative electrostatic potential. rsc.org For this compound, the MESP would show a region of negative potential (red) around the oxygen atoms of the ester group, highlighting their nucleophilic character. Regions of positive potential (blue) would be expected around the hydrogen atoms and potentially near the strained cyclobutene ring, indicating susceptibility to nucleophilic attack. researchgate.net

Ab Initio Molecular Orbital Methods for High-Level Calculations

For even greater accuracy in energetics and electronic properties, ab initio molecular orbital methods can be employed. While computationally more demanding than DFT, methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality data. These high-level calculations are particularly useful for validating the results obtained from DFT and for studying systems where electron correlation effects are particularly important. iaea.orgacs.org For this compound, ab initio calculations could be used to obtain highly accurate activation energies for its ring-opening reaction or to precisely determine its ionization potential and electron affinity. uregina.caacs.org

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

While DFT and ab initio methods provide detailed information about static molecular structures and reaction pathways, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. youtube.com MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion, providing a picture of its conformational landscape and flexibility. acs.orgnih.gov

For this compound, MD simulations can reveal the preferred conformations of the benzyl and ester groups relative to the cyclobutene ring. This is crucial as the conformation can significantly influence the molecule's reactivity and its interactions with other molecules or a solvent. Simulations can also provide information on the vibrational motions of the molecule and the dynamics of solvent molecules around it. acs.org

Predictive Modeling of Structure-Reactivity Relationships

By systematically modifying the structure of this compound and calculating its properties, it is possible to develop predictive models for structure-reactivity relationships. Quantitative Structure-Activity Relationship (QSAR) models, for instance, correlate calculated molecular descriptors with experimentally observed activities. nih.govnih.gov

For a series of substituted benzyl cyclobut-1-enecarboxylates, DFT-calculated descriptors such as HOMO/LUMO energies, MESP values, and atomic charges could be used to build a QSAR model. This model could then predict the rate of ring-opening or the biological activity of new, unsynthesized derivatives, thereby guiding experimental efforts.

Applications of Cyclobutene Carboxylates in Advanced Organic Synthesis

Integral Role in Total Synthesis of Natural Products and Complex Molecular Architectures

The inherent ring strain of cyclobutene (B1205218) carboxylates makes them ideal substrates for a variety of ring-opening and rearrangement reactions, providing efficient pathways to complex molecular scaffolds that are hallmarks of natural products.

Contributions to Total Synthesis of Clavilactones and Related γ-Butenolides

A significant application of cyclobutene carboxylates is in the synthesis of γ-butenolides, a structural motif present in numerous biologically active natural products. The total synthesis of clavilactones, which are known inhibitors of epidermal growth factor receptor tyrosine kinase, provides a compelling example. nih.gov A key step in the synthesis of (+)-clavilactone A and (-)-clavilactone B involves the strategic use of a cyclobutenecarboxylate. nih.gov This approach utilizes a one-pot ring-opening/ring-closing metathesis reaction to transform the strained cyclobutene derivative into the core γ-butenolide structure of the clavilactones. nih.govrsc.org This transformation is a cornerstone of the synthetic strategy, enabling a concise and efficient construction of the natural product core. nih.gov The successful application of this methodology also led to the structural determination and asymmetric synthesis of the revised (+)-clavilactone D. nih.gov

| Key Transformation in Clavilactone Synthesis | Description | Significance |

| Ring-Opening/Ring-Closing Metathesis | A strained cyclobutenecarboxylate is converted into a γ-butenolide in a one-pot reaction. rsc.org | Provides a concise and efficient route to the core structure of clavilactones. nih.gov |

| Enantioselective Alkynylation | A Ti/BINOL-catalyzed alkynylation of a multisubstituted benzaldehyde (B42025) establishes a key stereocenter. nih.gov | Ensures the synthesis of the correct natural enantiomers of the target molecules. nih.gov |

| Macrocyclization | Ring-closing metathesis of a diene-bearing silylene acetal (B89532) is used to form the 10-membered carbocycle. nih.gov | Completes the macrocyclic structure characteristic of the clavilactone family. nih.gov |

Strategic Use in the Synthesis of Terpenes and Polyketides

Cyclobutane (B1203170) derivatives serve as crucial building blocks in the synthesis of terpenes, a large and diverse class of natural products. nih.gov While many terpenes are formed via cationic polyolefin cyclizations, synthetic strategies often employ cyclobutane intermediates to establish specific stereochemistry and connectivity. For instance, the total synthesis of the marine natural product rumphellaone A utilized a cyclobutane derivative as a key intermediate. nih.gov This highlights the utility of four-membered rings as synthons for constructing more complex carbocyclic frameworks found in terpenes. nih.gov Cyclobutene derivatives, in particular, can function as isoprene (B109036) equivalents, providing a versatile platform for terpene synthesis. acs.org

Polyketides are another major class of natural products assembled from simple carboxylic acid-derived "extender units" by large multifunctional enzymes known as polyketide synthases (PKSs). nih.govyoutube.com The assembly process involves sequential decarboxylative Claisen condensations. nih.gov While common extender units include malonyl-CoA and methylmalonyl-CoA, engineered PKS systems offer the potential to incorporate unnatural building blocks. nih.govyoutube.com A compound like benzyl (B1604629) cyclobut-1-enecarboxylate, through appropriate chemical modification, could serve as a precursor to a novel extender unit, enabling the biosynthesis of new polyketide structures with potentially unique biological activities. nih.govyoutube.com

Construction of Fused and Bridged Polycyclic Ring Systems

The reactivity of the cyclobutene ring is instrumental in the synthesis of complex polycyclic systems, including fused and bridged frameworks. nih.govresearchgate.net Fused rings share two adjacent atoms and a common bond, while bridged rings share three or more atoms, with bridgehead carbons that are not directly connected. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org

Synthetic strategies leveraging cyclobutene derivatives can lead to the formation of these intricate structures. For example, a ring-opening carbonyl-olefin metathesis (ROCOM) of fused bicyclic cyclobutenes has been shown to produce γ,δ-unsaturated aldehydes, effectively transforming a compact bicyclic system into a larger, more functionalized monocyclic product. nih.gov Furthermore, transformations of cyclobutenones, which can be derived from cyclobutene carboxylates, have been used to construct benzobicyclo[3.2.1]octane systems. nih.gov These reactions proceed through the thermal ring-opening of the cyclobutene core to generate a reactive vinylketene intermediate, which then undergoes further cyclizations to yield the more complex polycyclic architecture. nih.gov

Utility as Versatile Building Blocks for Novel Molecular Frameworks

Beyond their role in replicating nature's molecular diversity, cyclobutene carboxylates are valuable starting materials for creating entirely new molecular frameworks with designed properties and functions.

Precursors for the Synthesis of Peptidomimetics and Foldamers from Cyclobutane Amino Acids

Cyclobutane-based amino acids are valuable building blocks for constructing peptidomimetics and foldamers—non-natural oligomers designed to mimic the structure and function of peptides and proteins. rsc.orgwikipedia.org These constrained amino acids can be synthesized from cyclobutene carboxylic acid derivatives. wikipedia.org When incorporated into peptide chains, these cyclic β-amino acids induce specific, predictable secondary structures. rsc.org

Notably, oligomers of trans-2-aminocyclobutane carboxylic acid have been shown to adopt a well-defined 12-helical conformation, both in solution and in the solid state. nih.govacs.org This predictable folding behavior makes them excellent candidates for the design of foldamers with specific three-dimensional shapes, which is a key goal in the development of new bioactive molecules and materials. nih.govrsc.org The ability to form stable helical structures allows for the precise positioning of functional groups in space, mimicking the structural motifs of natural proteins. d-nb.info

Entry Points for Diene and Polyene Construction via Electrocyclic Ring Opening

One of the most fundamental and synthetically useful transformations of cyclobutenes is their electrocyclic ring-opening to form 1,3-dienes. masterorganicchemistry.comlibretexts.org This pericyclic reaction, governed by the principles of orbital symmetry, provides a stereospecific route to conjugated diene systems. wikipedia.orglibretexts.org The reaction involves the conversion of a sigma (σ) bond and a pi (π) bond in the cyclobutene into two new π bonds in the resulting diene. masterorganicchemistry.com

The stereochemical outcome of the ring-opening is dictated by the reaction conditions (thermal or photochemical) according to the Woodward-Hoffmann rules. wikipedia.orgimperial.ac.uk For a 4π-electron system like cyclobutene, the thermal reaction proceeds through a conrotatory motion, where the substituents at the termini of the breaking bond rotate in the same direction. masterorganicchemistry.commasterorganicchemistry.com In contrast, the photochemical reaction proceeds through a disrotatory motion, with the substituents rotating in opposite directions. wikipedia.org This predictable stereospecificity allows for the synthesis of specific diene isomers from appropriately substituted cyclobutene precursors like benzyl cyclobut-1-enecarboxylate. illinois.edu The generated dienes are themselves versatile intermediates, readily participating in further reactions such as Diels-Alder cycloadditions.

| Reaction Condition | Number of π Electrons | Allowed Mode of Rotation | Stereochemical Outcome |

| Thermal (Δ) | 4n (e.g., 4 in cyclobutene) | Conrotatory | Stereospecific, based on starting material geometry. masterorganicchemistry.com |

| Photochemical (hν) | 4n (e.g., 4 in cyclobutene) | Disrotatory | Stereospecific, opposite to thermal outcome. wikipedia.org |

| Thermal (Δ) | 4n + 2 (e.g., 6 in cyclohexadiene) | Disrotatory | Stereospecific ring-closure is favored. imperial.ac.uk |

| Photochemical (hν) | 4n + 2 (e.g., 6 in cyclohexadiene) | Conrotatory | Stereospecific, opposite to thermal outcome. imperial.ac.uk |

Contributions to Asymmetric Synthesis and Stereocontrol Methodologies

The pursuit of stereocontrol in chemical reactions is a cornerstone of modern organic synthesis, enabling the selective formation of a single stereoisomer of a chiral molecule. For cyclobutene carboxylates, and specifically this compound, the development of asymmetric methodologies is crucial for accessing enantiomerically enriched cyclobutane building blocks. These chiral cyclobutanes are valuable intermediates in the synthesis of complex molecular architectures, including natural products and pharmaceuticals. Research in this area has explored various strategies, including the use of chiral catalysts and auxiliaries to induce facial selectivity in reactions involving the cyclobutene ring.

One notable advancement in the asymmetric functionalization of cyclobutene derivatives is the use of organocatalysis. For instance, a highly diastereoselective and enantioselective sulfa-Michael addition to cyclobutenes has been developed to produce thio-substituted cyclobutanes. nih.gov While this study did not exclusively use the benzyl ester, the principles are directly applicable. By employing a chiral cinchona-based squaramide as a bifunctional acid-base catalyst, researchers achieved high yields and exceptional enantioselectivity (up to 99.7:0.3 er) with N-acyl-oxazolidinone-substituted cyclobutenes. nih.gov This demonstrates the potential for precise stereocontrol in the addition of nucleophiles to the cyclobutene core.

The following table summarizes the results of the enantioselective sulfa-Michael addition to a cyclobutene activated with an N-acyl-oxazolidinone, showcasing the effectiveness of the chiral organocatalyst.

Table 1: Enantioselective Sulfa-Michael Addition to an Activated Cyclobutene

| Entry | Thiol | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |

|---|---|---|---|---|

| 1 | 4-methoxythiophenol | 98 | >95:5 | 99.5:0.5 |

| 2 | Thiophenol | 95 | >95:5 | 99.6:0.4 |

| 3 | 4-chlorothiophenol | 99 | >95:5 | 99.7:0.3 |

| 4 | 2-naphthalenethiol | 96 | >95:5 | 99.3:0.7 |

| 5 | Benzyl mercaptan | 85 | >95:5 | 98.5:1.5 |

This table presents data from a study on the enantioselective sulfa-Michael addition to an N-acyl-oxazolidinone-substituted cyclobutene, demonstrating the high levels of stereocontrol achievable with a chiral squaramide catalyst. nih.gov

Furthermore, early work on radical additions to the cyclobutene scaffold, specifically with cyclobut-1-ene-1-carboxylic acid, has been documented. The light-irradiated Giese addition of benzyl thiol radicals resulted in a mixture of isomers, indicating a lack of significant stereocontrol under these conditions. nih.gov This highlights the challenge and importance of developing more sophisticated catalytic systems capable of directing the stereochemical outcome of such transformations.

While direct and extensive research focusing solely on this compound in asymmetric catalysis is not widely reported, the successful stereocontrol achieved with structurally similar cyclobutene derivatives provides a strong foundation for future investigations. The application of chiral Lewis acids, transition metal catalysts with chiral ligands, and advanced organocatalysts to this compound holds significant promise for the enantioselective synthesis of valuable chiral cyclobutane intermediates.

Future Directions and Emerging Research Avenues for Benzyl Cyclobut 1 Enecarboxylate Chemistry

Development of Novel Catalytic Transformations for Enhanced Efficiency and Selectivity

The synthesis and functionalization of cyclobutene (B1205218) derivatives have traditionally faced challenges related to efficiency and selectivity. Future research will undoubtedly focus on the development of innovative catalytic systems to overcome these hurdles. The use of earth-abundant metals and organocatalysts is a particularly promising avenue. For instance, cobalt-based catalysts have shown broad applicability in the enantioselective [2+2] cycloaddition of alkynes and alkenes, a foundational method for constructing the cyclobutene core. nih.gov The adaptation of such systems for the synthesis of benzyl (B1604629) cyclobut-1-enecarboxylate could offer a more sustainable and cost-effective alternative to precious metal catalysts.

Furthermore, copper-catalyzed radical cascade reactions have emerged as a powerful tool for the direct functionalization of simple cyclobutanes to afford highly substituted cyclobutenes. rsc.org Applying this strategy to a precursor of benzyl cyclobut-1-enecarboxylate could enable the introduction of diverse functional groups in a single step, thereby streamlining synthetic routes.

| Catalyst Type | Potential Transformation | Anticipated Advantages |

| Cobalt-based | Enantioselective [2+2] cycloaddition | Use of earth-abundant metal, high enantioselectivity |

| Copper-based | Radical cascade functionalization | Direct C-H functionalization, high functional group tolerance |

| Organocatalysts | Asymmetric allylation | Metal-free, high regio- and stereoselectivity |

Research into the catalytic asymmetric allylation of related lactones to produce functionalized cyclobutenes also presents a compelling future direction. acs.org Adapting this methodology could provide access to chiral derivatives of this compound with high regio- and stereoselectivity.

Integration with Continuous Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, scalability, and reproducibility, particularly for reactions involving highly reactive intermediates. rsc.org The synthesis of cyclobutenes often involves such species, making it an ideal candidate for flow chemistry applications. Recent developments have demonstrated the successful continuous flow synthesis of functionalized cyclobutenes using technologies like high-power LEDs for photochemical [2+2] cycloadditions. ucd.iealmacgroup.comalmacgroup.comresearchgate.net

The integration of this compound synthesis into a continuous flow setup could enable its production on a multigram scale with high yields and short residence times. ucd.iealmacgroup.com This would not only improve the efficiency of its synthesis but also facilitate its use as a building block in larger-scale applications. Automated synthesis platforms, coupled with flow chemistry, could further accelerate the exploration of its chemical space by enabling high-throughput screening of reaction conditions and diversification of its structure.

| Flow Chemistry Approach | Key Technology | Potential Benefits for this compound Synthesis |

| Photochemical [2+2] cycloaddition | High-power LED | Energy-efficient, scalable, short reaction times |

| Generation of reactive intermediates | Microreactors | Enhanced safety, precise control over reaction parameters |

Exploration of Unconventional Reactivity Modes and Mechanistic Paradigms

The strained nature of the cyclobutene ring in this compound gives rise to unique reactivity that is yet to be fully harnessed. Future research will likely focus on exploring unconventional reaction pathways that leverage this inherent strain. For example, the ring-opening of cyclobutene derivatives can lead to the formation of valuable diene structures, a transformation that can be controlled by thermal or photochemical stimuli. acs.org

Mechanistic studies, including computational and experimental approaches, will be crucial in understanding and predicting the outcomes of these reactions. The study of multilayer-induced reactions on metal surfaces has revealed novel reaction pathways for cyclobutane (B1203170), suggesting that the reactivity of this compound could be significantly altered under such conditions. acs.org A deeper understanding of the electronic behavior within the strained ring during chemical transformations will pave the way for designing novel reactions. acs.org

Advanced Computational Modeling for Rational Design and Predictive Synthesis

Computational chemistry is becoming an indispensable tool in modern synthetic chemistry. For this compound, advanced computational modeling can provide profound insights into its structure, reactivity, and the mechanisms of its formation and subsequent transformations. Density Functional Theory (DFT) calculations, for instance, can be employed to elucidate reaction mechanisms and predict the selectivity of various synthetic routes. researchgate.net

Free energy perturbation (FEP) technology and other physics-based computational methods can be used to predict the impact of structural modifications on the properties of this compound and its derivatives. youtube.com This predictive power will enable the rational design of novel synthetic targets with desired functionalities, thereby reducing the trial-and-error nature of traditional synthetic chemistry and accelerating the discovery of new applications.

| Computational Method | Application in this compound Chemistry |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of stereoselectivity |

| Free Energy Perturbation (FEP) | Prediction of stability and reactivity of derivatives |

| Molecular Dynamics (MD) | Simulation of reaction dynamics and conformational analysis |

Expanding Synthetic Utility in Functional Materials and Chemical Biology (focused on synthetic strategies, not biological activities or clinical data)

The unique structural and electronic properties of the cyclobutene motif make this compound an attractive building block for the synthesis of functional materials and probes for chemical biology. The development of synthetic strategies to incorporate this moiety into larger molecular architectures is a key area for future research.

In the realm of functional materials, the rigid and strained nature of the cyclobutene ring can be exploited to create novel polymers and molecular switches. Synthetic strategies will focus on polymerization reactions that can tolerate the strained ring or utilize its ring-opening to create well-defined polymeric structures.

For chemical biology, the development of synthetic methods for the late-stage functionalization of this compound will be critical. This will enable its incorporation into larger biomolecules or its use as a bioorthogonal tag. For example, the inverse-electron-demand Diels-Alder (IEDDA) reaction of cyclobutene derivatives with tetrazines has been explored for bioorthogonal labeling. nih.gov Future synthetic efforts will aim to refine the reactivity and biocompatibility of such systems. The synthesis of cyclobutane-containing alkaloids and other natural product analogues also represents a promising avenue for discovering new molecular scaffolds. nih.gov

| Application Area | Synthetic Strategy Focus |

| Functional Materials | Controlled polymerization, synthesis of molecular switches |

| Chemical Biology | Late-stage functionalization, development of bioorthogonal handles |

Q & A

Q. How should researchers structure a hypothesis-driven study on the applications of this compound in materials science?

- Methodological Answer : Define a specific research question (e.g., "Does strain in the cyclobutene ring enhance polymer crosslinking efficiency?"). Contextualize with literature on strained hydrocarbons, propose testable hypotheses (e.g., tensile strength measurements), and outline variables (e.g., monomer ratios, curing conditions). Use statistical models (ANOVA) to analyze significance .

Tables for Key Data

| Parameter | Reported Value | Method | Reference |

|---|---|---|---|

| Yield (2-step synthesis) | 34% | Column chromatography | |

| ¹H NMR (CDCl₃) | δ 7.40–7.26 (aromatic), 2.81–2.47 (cyclobutane) | 500 MHz spectrometer | |

| HRMS (EI) | m/z 264.1151 | High-resolution EI-MS |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.